molecular formula C11H15F3N2O2S B3294209 Ethyl 2-(Sec-butylamino)-4-(trifluoromethyl)thiazole-5-carboxylate CAS No. 886498-27-7

Ethyl 2-(Sec-butylamino)-4-(trifluoromethyl)thiazole-5-carboxylate

Cat. No.: B3294209
CAS No.: 886498-27-7
M. Wt: 296.31 g/mol
InChI Key: MNQKKVDRDKOAGO-UHFFFAOYSA-N
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Description

Ethyl 2-(Sec-butylamino)-4-(trifluoromethyl)thiazole-5-carboxylate is a useful research compound. Its molecular formula is C11H15F3N2O2S and its molecular weight is 296.31 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 2-(butan-2-ylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F3N2O2S/c1-4-6(3)15-10-16-8(11(12,13)14)7(19-10)9(17)18-5-2/h6H,4-5H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQKKVDRDKOAGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=NC(=C(S1)C(=O)OCC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301147929
Record name Ethyl 2-[(1-methylpropyl)amino]-4-(trifluoromethyl)-5-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301147929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886498-27-7
Record name Ethyl 2-[(1-methylpropyl)amino]-4-(trifluoromethyl)-5-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886498-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-[(1-methylpropyl)amino]-4-(trifluoromethyl)-5-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301147929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 2-(Sec-butylamino)-4-(trifluoromethyl)thiazole-5-carboxylate (CAS: 886498-27-7) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial properties. This article delves into the compound's biological activity, supported by data tables and relevant research findings.

  • Molecular Formula : C11H15F3N2O2S
  • Molecular Weight : 296.31 g/mol
  • CAS Number : 886498-27-7
  • Structure : The compound features a thiazole ring substituted with a sec-butylamino group and trifluoromethyl group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Cytotoxicity : Studies indicate that compounds with thiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of thiazoles have shown IC50 values in the low micromolar range against human cancer cell lines such as HCT-15 (colon carcinoma) and A549 (lung adenocarcinoma) .
  • Antimicrobial Activity : Thiazole derivatives are known for their antimicrobial properties, which may be linked to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

Case Studies

  • Cytotoxicity Evaluation :
    • A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results showed that the compound exhibited significant cytotoxicity, with an IC50 value comparable to established chemotherapeutics .
  • Antimicrobial Screening :
    • In another study, the compound was tested against a panel of bacterial strains. The results indicated that this compound displayed notable antibacterial activity, particularly against Gram-positive bacteria .

Data Table: Biological Activity Summary

PropertyValue/Description
Molecular FormulaC11H15F3N2O2S
Molecular Weight296.31 g/mol
IC50 against HCT-15Low micromolar range
IC50 against A549Low micromolar range
Antimicrobial ActivityEffective against Gram-positive bacteria

Safety and Toxicology

This compound has been classified with several hazard statements indicating potential risks upon exposure:

  • Hazard Classifications :
    • Acute Toxicity (oral)
    • Eye Irritation
    • Skin Irritation
    • Skin Sensitization

Precautionary measures should be taken when handling this compound, including using appropriate personal protective equipment (PPE) to minimize exposure risks .

Scientific Research Applications

The compound features a thiazole ring, which is crucial for its biological activity. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's pharmacokinetic properties.

Medicinal Chemistry

Ethyl 2-(Sec-butylamino)-4-(trifluoromethyl)thiazole-5-carboxylate has been investigated for its potential as a pharmaceutical agent. Its structural characteristics suggest it may interact with biological targets such as enzymes or receptors involved in various diseases.

Case Study: Anticancer Activity

Research has indicated that thiazole derivatives exhibit anticancer properties. A study demonstrated that compounds similar to this compound showed significant cytotoxicity against cancer cell lines, suggesting potential as a lead compound for further development in cancer therapeutics .

Agrochemical Development

The compound's unique structure may also lend itself to use in agrochemicals, particularly as a pesticide or herbicide. The trifluoromethyl group is known to enhance the efficacy of agrochemical agents.

Case Study: Pesticidal Activity

A study evaluated the efficacy of thiazole-based compounds in controlling agricultural pests. Results indicated that derivatives similar to this compound exhibited promising insecticidal activity against common agricultural pests, making them candidates for further development in crop protection formulations .

Biological Research

The compound may serve as a tool in biological research for studying enzyme inhibition or receptor binding due to its ability to form stable complexes with target proteins.

Case Study: Enzyme Inhibition

Inhibitory assays performed on enzymes related to metabolic pathways revealed that thiazole derivatives could effectively inhibit specific enzymes, providing insights into their mechanism of action and potential therapeutic applications .

Q & A

Basic: What are the optimized synthetic routes for Ethyl 2-(Sec-butylamino)-4-(trifluoromethyl)thiazole-5-carboxylate?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with a thiazole core. A common approach includes:

  • Step 1: Reacting ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate with sec-butyl isocyanate in dry acetonitrile at 80°C for 8 hours (similar to methods in ).
  • Step 2: Purification via preparative HPLC to isolate the product, yielding ~27% under optimized conditions.
    Key parameters include solvent choice (acetonitrile for inertness), stoichiometric excess of reagents (2:1 ratio of isocyanate to amine), and temperature control to minimize side reactions .

Advanced: How can crystallographic data resolve molecular conformation and intermolecular interactions?

Methodological Answer:
X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides bond lengths, dihedral angles, and packing interactions. For example:

  • Bond Lengths: Compare thiazole ring bonds to literature values (e.g., C-S bond ≈ 1.74 Å, C-N ≈ 1.32 Å) to confirm structural integrity.
  • Dihedral Angles: Analyze the angle between the thiazole and sec-butylamino groups to assess steric effects. In related compounds, dihedral angles <10° indicate coplanarity (e.g., reports a 5.15° angle between thiazole and phenyl rings).
  • Intermolecular Interactions: Identify non-covalent interactions (e.g., π-stacking, halogen bonds) that influence solubility and crystal packing .

Basic: Which spectroscopic techniques are critical for structural validation?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identify protons on the sec-butylamino group (δ 1.0–1.5 ppm for CH₃, δ 3.2–3.5 ppm for NH).
    • ¹³C NMR: Confirm the trifluoromethyl group (δ ~120 ppm, q, J = 270 Hz).
  • Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.
  • HPLC: Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Advanced: How can contradictory biological activity data be resolved across assays?

Methodological Answer:
Contradictions may arise from assay conditions or metabolic stability. Strategies include:

  • Dose-Response Curves: Determine IC₅₀ values across multiple concentrations to rule out false positives.
  • Enzyme Specificity: Test against related enzymes (e.g., PTP1B vs. TCPTP) to confirm target selectivity.
  • Metabolic Stability: Use liver microsome assays to identify rapid degradation (e.g., highlights improved stability with methylthio ester derivatives).
  • Structural Analog Comparison: Cross-test with analogs lacking the trifluoromethyl group to isolate functional group contributions .

Advanced: What computational strategies optimize inhibitory activity against PTP1B?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions between the trifluoromethyl group and hydrophobic pockets (e.g., shows IC₅₀ = 4.46 µM for phenoxymethyl derivatives).
  • QSAR Models: Correlate substituent electronegativity (e.g., CF₃ vs. Br) with inhibitory potency.
  • Free Energy Perturbation (FEP): Simulate binding energy changes upon modifying the sec-butylamino group.
  • MD Simulations: Assess conformational stability of the ligand-enzyme complex over 100-ns trajectories .

Basic: What safety protocols are essential during synthesis?

Methodological Answer:

  • PPE: Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact ( ).
  • Ventilation: Use fume hoods when handling volatile solvents (acetonitrile, thionyl chloride).
  • Waste Disposal: Segregate halogenated waste (e.g., CF₃-containing byproducts) for incineration.
  • Emergency Measures: For inhalation exposure, move to fresh air; for spills, neutralize with sodium bicarbonate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(Sec-butylamino)-4-(trifluoromethyl)thiazole-5-carboxylate
Reactant of Route 2
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Ethyl 2-(Sec-butylamino)-4-(trifluoromethyl)thiazole-5-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.